Cas no 2510-23-8 (3-Ethynylpyridine)

3-Ethynylpyridine is a heterocyclic compound featuring a pyridine ring substituted with an ethynyl group at the 3-position. This structure imparts unique reactivity, making it a valuable building block in organic synthesis, particularly for click chemistry applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its alkyne functionality enables efficient conjugation with azide-containing molecules, facilitating the development of pharmaceuticals, agrochemicals, and advanced materials. The pyridine moiety further enhances its utility as a ligand in coordination chemistry or as a precursor for functionalized heterocycles. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to its potential reactivity and sensitivity to moisture.
3-Ethynylpyridine structure
3-Ethynylpyridine structure
Product Name:3-Ethynylpyridine
CAS No:2510-23-8
MF:C7H5N
MW:103.121301412582
MDL:MFCD02177459
CID:43085
PubChem ID:186003
Update Time:2025-10-31

3-Ethynylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Ethynylpyridine
    • 3-pyridinyl acetylene
    • 3-pyridylacetylene
    • pyridine,3-ethynyl
    • MFCD02177459
    • AM84834
    • EN300-103704
    • 3-ethynyl-pyridine
    • pyridine, 3-ethynyl-
    • DTXSID70947958
    • AKOS005257065
    • CLRPXACRDTXENY-UHFFFAOYSA-N
    • 2510-23-8
    • 3-ethynyl pyridine
    • 3-pyridyl acetylene
    • CS-W008813
    • 121697-66-3
    • PB29186
    • 3-Ethynylpyridine, 98%
    • 3-Pyridinecarbonitrile,labeled with deuterium(9ci)
    • E0560
    • 3-Pyridinylacetylene; 3-Pyridylacetylene; 3-Pyridylethyne
    • FT-0651034
    • A800231
    • SCHEMBL8840
    • HY-34604
    • 3-(ethynyl)pyridine
    • pyridin-3-ylacetylene
    • InChI=1/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6
    • meta-ethynylpyridine
    • AS-11323
    • 3-ethylnyl pyridine
    • CHEMBL394630
    • 3-Ethynylpyridine,97%
    • DTXCID401376206
    • DB-006428
    • DB-348462
    • MDL: MFCD02177459
    • Inchi: 1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H
    • InChI Key: CLRPXACRDTXENY-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C#C)C=1

Computed Properties

  • Exact Mass: 103.04200
  • Monoisotopic Mass: 103.042199164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0200
  • Melting Point: 34.0 to 38.0 deg-C
  • Boiling Point: 83-84 °C/30 mmHg(lit.)
  • Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
  • PSA: 12.89000
  • LogP: 1.06290
  • Sensitiveness: Sensitive to heat and air
  • Solubility: Not determined

3-Ethynylpyridine Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H228,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 1325 4.1/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S16-S26-S36
  • Hazardous Material Identification: F Xi
  • Risk Phrases:R36/37/38
  • HazardClass:4.1
  • PackingGroup:III
  • Storage Condition:<0°C

3-Ethynylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Ethynylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:2510-23-8)3-Ethynylpyridine
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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Additional information on 3-Ethynylpyridine

Introduction to 3-Ethynylpyridine (CAS No. 2510-23-8)

3-Ethynylpyridine, with the chemical formula C₆H₅N and CAS number 2510-23-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural properties. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, and the presence of an ethynyl group (C≡CH) at the 3-position of the pyridine ring introduces unique reactivity and functionalization possibilities. The ethynyl group is a key feature that enables various chemical transformations, making 3-Ethynylpyridine a valuable intermediate in synthetic chemistry.

The synthesis of 3-Ethynylpyridine typically involves the reaction of pyridine derivatives with acetylene or related compounds under controlled conditions. One common method involves the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with acetylene in the presence of a palladium catalyst. This reaction is highly efficient and allows for the precise introduction of the ethynyl group at the desired position on the pyridine ring. The compound’s stability under various reaction conditions makes it suitable for further functionalization, such as Suzuki-Miyaura cross-coupling or hydrogenation reactions, which are crucial for constructing more complex molecular architectures.

In recent years, 3-Ethynylpyridine has been extensively studied for its potential applications in pharmaceuticals. The pyridine core is a common motif in many bioactive molecules, and modifications at the 3-position can significantly alter biological activity. For instance, studies have shown that derivatives of 3-Ethynylpyridine exhibit antimicrobial and anti-inflammatory properties. Researchers have explored its use in developing novel antibiotics and antiviral agents, leveraging its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethynyl group also serves as a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of these compounds.

Moreover, 3-Ethynylpyridine has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing organic semiconductors and luminescent materials. The conjugated system formed by the pyridine ring and the ethynyl group contributes to electron delocalization, which is essential for charge transport in electronic devices. Researchers have incorporated 3-Ethynylpyridine into π-conjugated polymers used in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). These materials exhibit excellent optoelectronic properties, making them promising candidates for next-generation display technologies.

The chemical reactivity of 3-Ethynylpyridine also makes it a valuable tool in synthetic organic chemistry. The triple bond in the ethynyl group can undergo various transformations, including oxidation to form alkynes or reduction to form alkanes. Additionally, metal-catalyzed coupling reactions allow for the introduction of diverse functional groups at different positions on the pyridine ring. This flexibility has enabled chemists to construct complex molecular frameworks with tailored properties. For example, researchers have used 3-Ethynylpyridine as a building block for designing novel ligands used in catalysis or for creating chiral molecules with specific biological activities.

Recent advancements in computational chemistry have further enhanced our understanding of 3-Ethynylpyridine’s reactivity and applications. Molecular modeling studies have predicted new synthetic pathways and provided insights into how structural modifications affect biological activity. These computational approaches are particularly useful for designing drug candidates with improved efficacy and reduced side effects. By integrating experimental data with theoretical calculations, researchers can accelerate the discovery process and optimize synthetic routes more efficiently.

The industrial production of 3-Ethynylpyridine has also seen significant improvements in recent years. Advances in catalytic systems and process optimization have led to more sustainable and cost-effective synthesis methods. Green chemistry principles have been applied to minimize waste and reduce energy consumption during manufacturing. For instance, solvent-free reactions or use of recyclable catalysts have been explored to enhance environmental compatibility. These efforts align with global trends toward sustainable chemical production, ensuring that compounds like 3-Ethynylpyridine can be synthesized responsibly without compromising performance.

In conclusion, 3-Ethynylpyridine (CAS No. 2510-23-8) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for drug discovery and material design. Recent research highlights its potential in developing novel therapeutics and advanced electronic materials. As our understanding of its properties continues to grow, so too will its role in addressing some of today’s most pressing scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2510-23-8)3-Ethynylpyridine
A1199874
Purity:99%
Quantity:25g
Price ($):152.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2510-23-8)3-乙炔基吡啶
LE1690241
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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